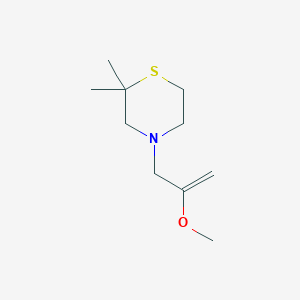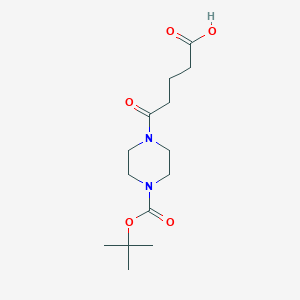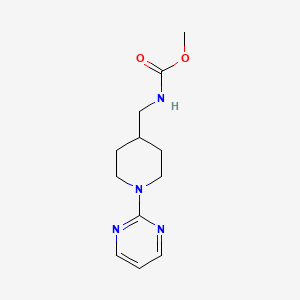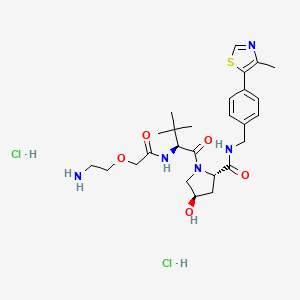
2-(3-Aminooxetan-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Aminooxetan-3-yl)acetic acid” is a biochemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(3-Aminooxetan-3-yl)acetic acid” is represented by the formula C5H9NO3 . The compound consists of an oxetane ring, which is a four-membered cyclic ether, attached to an amino group and an acetic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Aminooxetan-3-yl)acetic acid” include a molecular weight of 131.13 and a molecular formula of C5H9NO3 . Further details about its physical and chemical properties are not provided in the search results.科学的研究の応用
Organic Synthesis and Derivative Development
- Construction of Cyclic γ-Aminobutyric Acid Analogues : A study by Petz et al. (2019) reports the synthesis of new cyclic γ-aminobutyric acid analogues, showcasing the application of 2-(3-aminooxetan-3-yl)acetic acid derivatives in constructing complex organic molecules. The key steps involve [2+2]-photocycloaddition and a fragmentation reaction, highlighting the versatility of these compounds in organic synthesis (Petz, Allmendinger, Mayer, & Wanner, 2019).
Material Science and Corrosion Inhibition
- Novel Corrosion Inhibitors for Mild Steel : Research by Srivastava et al. (2017) demonstrates the application of amino acid-based imidazolium zwitterions, derivatives related to 2-(3-aminooxetan-3-yl)acetic acid, as effective corrosion inhibitors for mild steel. This study provides insights into the protective properties of these compounds against corrosion, offering potential applications in industrial settings (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).
Biomedical Applications
- DNA Hybridization Electrochemical Sensors : A study by Cha et al. (2003) explores the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) in electrochemical sensors for DNA hybridization. This work demonstrates the biomedical relevance of derivatives of 2-(3-aminooxetan-3-yl)acetic acid in developing tools for genetic analysis and diagnostics (Cha, Han, Choi, Yoon, Oh, & Lim, 2003).
Pharmacological Research
- Allosteric HIV-1 Integrase Inhibitors : Kessl et al. (2012) report on 2-(quinolin-3-yl) acetic acid derivatives as allosteric inhibitors of HIV-1 integrase. These compounds, related in function to 2-(3-aminooxetan-3-yl)acetic acid derivatives, demonstrate the potential of such chemicals in HIV treatment by inhibiting viral replication through multiple mechanisms (Kessl, Jena, Koh, Taskent-Sezgin, Slaughter, Feng, de Silva, Wu, Le Grice, Engelman, Fuchs, & Kvaratskhelia, 2012).
作用機序
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
The biochemical pathways affected by 2-(3-Aminooxetan-3-yl)acetic acid are currently unknown. Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways
Result of Action
One study suggests that it may have a stimulatory action on adren , indicating potential effects on the nervous system. More comprehensive studies are needed to confirm these findings and explore other potential effects.
Action Environment
The action, efficacy, and stability of 2-(3-Aminooxetan-3-yl)acetic acid can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, its storage temperature is ambient , suggesting that it remains stable under normal environmental conditions.
特性
IUPAC Name |
2-(3-aminooxetan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(1-4(7)8)2-9-3-5/h1-3,6H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDQOMXRJMVQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2817157.png)

![4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2817159.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2817160.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2817161.png)
![6-(2,4,5-Trichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2817162.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2817165.png)



![N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2817174.png)
![(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2817175.png)
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2817177.png)
